molecular formula C29H21ClN4O3S2 B405260 METHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405260
M. Wt: 573.1g/mol
InChI Key: FUWUCZKBXFKMCV-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, along with various substituents such as a chlorophenyl group, a phenyl group, and a thienyl group. The presence of these diverse functional groups contributes to its potential biological and chemical activities.

Preparation Methods

The synthesis of METHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde to form the pyrazole ring, followed by the cyclization with a thiazole derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazole and pyrazole rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, catalysts such as acids or bases, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the thiazole and pyrazole rings allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Methyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H21ClN4O3S2

Molecular Weight

573.1g/mol

IUPAC Name

methyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H21ClN4O3S2/c1-17-24(28(36)37-2)26(22-9-6-14-38-22)34-27(35)23(39-29(34)31-17)15-19-16-33(21-7-4-3-5-8-21)32-25(19)18-10-12-20(30)13-11-18/h3-16,26H,1-2H3/b23-15-

InChI Key

FUWUCZKBXFKMCV-HAHDFKILSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=N1)C6=CC=CS6)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=N1)C6=CC=CS6)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=N1)C6=CC=CS6)C(=O)OC

Origin of Product

United States

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